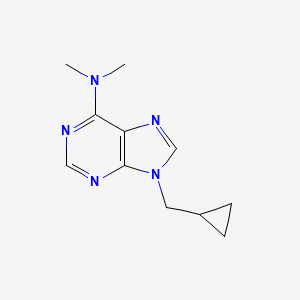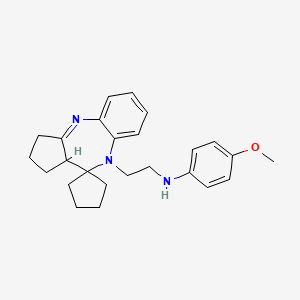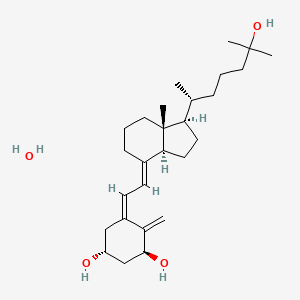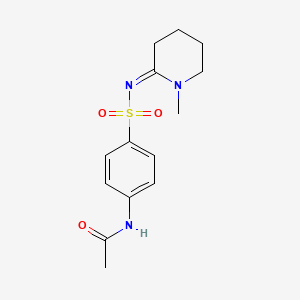
(E)-8-(2-(1,4-Benzodioxan-6-yl)vinyl)-1,3-diethylxanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-8-(2-(1,4-Benzodioxan-6-yl)vinyl)-1,3-diethylxanthine is a complex organic compound that features a xanthine core substituted with a benzodioxane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(2-(1,4-Benzodioxan-6-yl)vinyl)-1,3-diethylxanthine typically involves multi-step organic reactions. One common approach is to start with the xanthine core and introduce the benzodioxane moiety through a series of substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
(E)-8-(2-(1,4-Benzodioxan-6-yl)vinyl)-1,3-diethylxanthine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
(E)-8-(2-(1,4-Benzodioxan-6-yl)vinyl)-1,3-diethylxanthine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure may offer potential for drug development, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which (E)-8-(2-(1,4-Benzodioxan-6-yl)vinyl)-1,3-diethylxanthine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 8-(2-(1,4-Benzodioxan-6-yl)ethyl)-1,3-diethylxanthine
- 8-(2-(1,4-Benzodioxan-6-yl)propyl)-1,3-diethylxanthine
Uniqueness
(E)-8-(2-(1,4-Benzodioxan-6-yl)vinyl)-1,3-diethylxanthine is unique due to its specific substitution pattern and the presence of the vinyl group. This structural feature may confer distinct chemical and biological properties compared to its analogs, making it a valuable compound for various applications.
Propiedades
Número CAS |
155814-31-6 |
|---|---|
Fórmula molecular |
C19H20N4O4 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
8-[(E)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethenyl]-1,3-diethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C19H20N4O4/c1-3-22-17-16(18(24)23(4-2)19(22)25)20-15(21-17)8-6-12-5-7-13-14(11-12)27-10-9-26-13/h5-8,11H,3-4,9-10H2,1-2H3,(H,20,21)/b8-6+ |
Clave InChI |
JVLUIKOGPDMCBU-SOFGYWHQSA-N |
SMILES isomérico |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC4=C(C=C3)OCCO4 |
SMILES canónico |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC4=C(C=C3)OCCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,3-Trimethyl-N-(1,2,2-trimethylpropylidene)-5-[(1,2,2-trimethylpropylidene)amino]cyclohexanemethylamine](/img/structure/B12725683.png)




![3-(3-Hydroxypropoxy)propan-1-ol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one](/img/structure/B12725722.png)








